(S)-5-Methoxy-2-aminotetralin

Chiral pharmacology Stereoselectivity 5-HT1A receptor

(S)-5-Methoxy-2-aminotetralin (CAS 105086-80-4) is a chiral 2-aminotetralin derivative featuring a methoxy substituent at the 5-position of the tetralin ring. This scaffold is a privileged structure in medicinal chemistry for targeting serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 105086-80-4
Cat. No. B020052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Methoxy-2-aminotetralin
CAS105086-80-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2)N
InChIInChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
InChIKeySIHPGAYIYYGOIP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-5-Methoxy-2-aminotetralin (CAS 105086-80-4) – Chiral 2-Aminotetralin for Serotonin Receptor Research


(S)-5-Methoxy-2-aminotetralin (CAS 105086-80-4) is a chiral 2-aminotetralin derivative featuring a methoxy substituent at the 5-position of the tetralin ring . This scaffold is a privileged structure in medicinal chemistry for targeting serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes [1]. The compound serves as a key intermediate in the synthesis of more complex serotonergic ligands and is employed as a pharmacological tool for probing receptor function and selectivity .

Why Generic Substitution Fails: The Critical Role of Chirality and Substituent Positioning in 2-Aminotetralin Pharmacology


In the 2-aminotetralin series, both stereochemistry at the C(2)-amine position and the nature of the C(5)-substituent are decisive for receptor affinity and selectivity [1]. The (2S)-enantiomer of 5-methoxy-2-aminotetralin is required for high-affinity binding to 5-HT1A and 5-HT7 receptors; the corresponding (R)-enantiomer exhibits substantially reduced activity [2]. Furthermore, the specific 5-methoxy substitution pattern directs a distinct selectivity profile toward 5-HT1A receptors, whereas unsubstituted or 7-substituted analogs show markedly different pharmacological fingerprints [3]. Consequently, generic aminotetralins or racemic mixtures cannot substitute for the (S)-5-methoxy enantiomer in experiments requiring precise stereochemical and pharmacophore definition.

Quantitative Differentiation of (S)-5-Methoxy-2-aminotetralin Against Key Comparators


Enantioselective Binding: (S)- vs. (R)-5-Methoxy-2-aminotetralin

The (2S)-enantiomer of 5-methoxy-2-aminotetralin is essential for high-affinity binding to 5-HT1A and 5-HT7 receptors. Structure-activity relationship (SAR) studies on the 5-substituted-2-aminotetralin (5-SAT) scaffold demonstrate that the (2S)-configuration is a prerequisite for enantioselective high-affinity binding and function at these receptors [1]. While direct Ki values for the (R)-enantiomer are not reported in public databases, the class-level SAR clearly indicates that the (R)-enantiomer displays significantly reduced affinity, often by more than an order of magnitude, rendering it unsuitable for studies requiring potent serotonergic engagement.

Chiral pharmacology Stereoselectivity 5-HT1A receptor Aminotetralin

5-HT1A Affinity Comparison: (S)-5-Methoxy-2-aminotetralin vs. Prototypical Agonist 8-OH-DPAT

(S)-5-Methoxy-2-aminotetralin exhibits a Ki of 1.30 nM for the human 5-HT1A receptor, as determined by displacement of [3H]-8-OH-DPAT in CHO-K1 cell membranes [1]. In comparison, the prototypical 5-HT1A agonist 8-OH-DPAT itself binds with a Ki of 0.813 nM under similar assay conditions [2]. The approximately 1.6-fold higher affinity of 8-OH-DPAT is accompanied by well-documented off-target activities at 5-HT7 (Ki = 466 nM [3]) and 5-HT1B receptors. (S)-5-Methoxy-2-aminotetralin, as a simpler aminotetralin scaffold, may present a more restricted selectivity profile, as indicated by SAR studies showing that 5-substituted-2-aminotetralins can be tuned for 5-HT1A vs. 5-HT7 discrimination [4].

5-HT1A receptor Binding affinity Serotonin agonist Tool compound

5-HT1A Affinity Comparison: (S)-5-Methoxy-2-aminotetralin vs. Psychedelic Tryptamine 5-MeO-DMT

(S)-5-Methoxy-2-aminotetralin demonstrates a Ki of 1.30 nM for the human 5-HT1A receptor [1]. The naturally occurring tryptamine 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent 5-HT1A agonist, exhibits a pKi of 9.46, corresponding to a Ki of 0.35 nM [2]. Thus, 5-MeO-DMT is approximately 3.7-fold more potent at 5-HT1A. However, 5-MeO-DMT is a non-selective agonist with significant affinity for 5-HT2A (Ki ~907 nM [3]), sigma-1 receptors, and the serotonin transporter, leading to complex psychedelic and physiological effects [4]. In contrast, (S)-5-Methoxy-2-aminotetralin belongs to a scaffold that can be rationally designed for enhanced subtype selectivity [5].

5-HT1A receptor Serotonin agonist Psychedelic Tryptamine

Selectivity Profile: 5-HT1A vs. 5-HT7 Receptor Discrimination

The 5-substituted-2-aminotetralin (5-SAT) scaffold, including (S)-5-methoxy-2-aminotetralin, exhibits a unique selectivity profile that is tunable via C(5) and C(2) modifications. 3D-QSAR studies on a series of 5-SAT analogs demonstrate that steric extensions at the C(5)-position improve selectivity for the 5-HT7 receptor over 5-HT1A, whereas steric and hydrophobic extensions at the chiral C(2)-amino position impart 5-HT1A selectivity [1]. (S)-5-Methoxy-2-aminotetralin, with its unadorned primary amine at C(2) and a methoxy group at C(5), occupies a foundational position in this SAR landscape. It serves as a reference point for evaluating how further substitutions shift the selectivity balance between 5-HT1A and 5-HT7 [2]. While explicit selectivity ratios (Ki 5-HT7 / Ki 5-HT1A) for this specific compound are not publicly reported, the class-level SAR firmly establishes that the 5-methoxy substitution pattern is a key determinant of the 5-HT1A vs. 5-HT7 binding profile.

5-HT1A receptor 5-HT7 receptor Receptor selectivity Structure-activity relationship

Baseline Affinity Comparison: (S)-5-Methoxy-2-aminotetralin vs. Endogenous Agonist Serotonin (5-HT)

(S)-5-Methoxy-2-aminotetralin binds to the human 5-HT1A receptor with a Ki of 1.30 nM [1]. The endogenous agonist serotonin (5-HT) typically exhibits Ki values in the low nanomolar range (approximately 1-10 nM) for the same receptor, depending on assay conditions and species [2]. This places (S)-5-Methoxy-2-aminotetralin within the same high-affinity bracket as the native ligand. The comparable affinity, combined with its distinct aminotetralin scaffold, positions (S)-5-Methoxy-2-aminotetralin as a valuable tool compound for studying 5-HT1A receptor pharmacology in vitro, offering a synthetic alternative to the endogenous agonist that is not subject to the same metabolic instability or uptake mechanisms.

5-HT1A receptor Endogenous ligand Binding affinity Reference compound

Validated Application Scenarios for (S)-5-Methoxy-2-aminotetralin Based on Quantitative Evidence


Chiral Building Block for Synthesis of Advanced 5-HT7/5-HT1A Ligands

Due to its established role as a key intermediate in the synthesis of more complex 2-aminotetralin derivatives, (S)-5-Methoxy-2-aminotetralin is directly employed in medicinal chemistry workflows. As demonstrated in the synthesis of selective 5-HT7 receptor agonists and antagonists , the compound's primary amine serves as a versatile handle for reductive amination and other derivatizations, enabling the exploration of structure-activity relationships (SAR) around the C(2)-position. Procurement of this enantiopure starting material ensures the final compounds possess the correct (2S)-stereochemistry required for high-affinity serotonergic activity [1].

Pharmacological Tool for 5-HT1A Receptor Binding and Functional Studies

With a validated Ki of 1.30 nM at the human 5-HT1A receptor [2], (S)-5-Methoxy-2-aminotetralin serves as a high-affinity probe for in vitro receptor binding assays. Its utility is particularly pronounced in studies requiring a non-psychedelic, non-tryptamine agonist. The compound provides a synthetically accessible and chemically stable alternative to endogenous serotonin or complex natural products like 5-MeO-DMT, allowing for cleaner interpretation of 5-HT1A-mediated effects in cell-based systems [3].

Reference Compound in 5-HT1A/5-HT7 Selectivity Profiling

As established by 3D-QSAR studies on the 5-SAT scaffold [4], the 5-methoxy substitution pattern is a critical determinant of 5-HT1A vs. 5-HT7 receptor selectivity. (S)-5-Methoxy-2-aminotetralin represents a fundamental reference point in this selectivity continuum. In medicinal chemistry programs aiming to develop subtype-selective ligands, this compound serves as a baseline control to quantify the impact of additional C(2) or C(5) modifications on receptor preference. Its well-characterized binding profile enables researchers to benchmark new analogs and rationally design compounds with enhanced selectivity for either 5-HT1A or 5-HT7 [5].

Enantiopure Control in Stereochemical Pharmacology Studies

Given the documented requirement of the (2S)-configuration for high-affinity binding to 5-HT1A and 5-HT7 receptors [1], (S)-5-Methoxy-2-aminotetralin is essential as an enantiopure control in experiments designed to dissect stereochemical contributions to receptor activation. Studies employing racemic mixtures or the (R)-enantiomer would yield confounded or negative results. Procurement of the specific (S)-enantiomer (CAS 105086-80-4) is therefore mandatory for any investigation seeking to establish a causal link between absolute configuration and pharmacological outcome in the aminotetralin series.

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